molecular formula C10H8N4O2S B11047896 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11047896
M. Wt: 248.26 g/mol
InChI Key: KRINJFULNFBUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance further enhance its synthetic utility .

Chemical Reactions Analysis

Types of Reactions: 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H8N4O2S/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13)

InChI Key

KRINJFULNFBUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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